molecular formula C11H8BrCl B6284181 1-bromo-2-(chloromethyl)naphthalene CAS No. 158264-62-1

1-bromo-2-(chloromethyl)naphthalene

Cat. No. B6284181
CAS RN: 158264-62-1
M. Wt: 255.5
InChI Key:
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Description

1-Bromo-2-(chloromethyl)naphthalene, commonly referred to as 1-BCMN, is a synthetic compound used in the laboratory for a variety of applications. It is a colorless, crystalline solid that is soluble in many organic solvents. Its chemical formula is C10H7BrCl. 1-BCMN is used in a variety of fields, including organic synthesis, chemical biology, and biochemistry.

Scientific Research Applications

1-BCMN is used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a fluorescent dye in chemical biology experiments, and as a substrate for enzyme assays. It has also been used in the synthesis of other compounds, such as 1-bromo-2-methylnaphthalene, and as a reactant in the synthesis of polymers.

Mechanism of Action

1-BCMN is a halogenated aromatic compound, meaning it contains both a bromine and a chlorine atom. It is believed that the halogen atoms interact with the aromatic ring structure of the compound, forming a complex that is stabilized by the delocalized electrons of the ring. This complex is thought to be responsible for the compound's reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-BCMN are not well-studied. However, it is known to be a strong inhibitor of the enzyme cytochrome P450. This enzyme is involved in the metabolism of many drugs and other compounds, and inhibition of this enzyme can lead to adverse side effects.

Advantages and Limitations for Lab Experiments

1-BCMN has several advantages as a reagent in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in many organic solvents. It is also relatively stable and has a low toxicity. However, it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

1-BCMN has several potential applications in the future. It could be used as a fluorescent probe in chemical biology experiments, or as a reactant in the synthesis of polymers. It could also be used in the synthesis of other compounds, such as 1-bromo-2-methylnaphthalene. Additionally, further research could be conducted to better understand its biochemical and physiological effects.

Synthesis Methods

1-BCMN can be synthesized in a few different ways. One method involves the reaction of bromobenzene and chloromethylnaphthalene in the presence of a base such as potassium carbonate. This reaction is typically carried out at temperatures between 80-100°C and is complete within a few hours. Another method involves the reaction of 2-bromonaphthalene and chloromethylbenzene in the presence of a base such as potassium carbonate. This reaction is typically carried out at temperatures between 60-80°C and is complete within a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-bromo-2-(chloromethyl)naphthalene involves the chloromethylation of naphthalene followed by bromination of the resulting product.", "Starting Materials": [ "Naphthalene", "Chloromethyl methyl ether", "AlCl3", "HCl", "Br2", "FeBr3" ], "Reaction": [ "Step 1: Chloromethylation of naphthalene using chloromethyl methyl ether and AlCl3 as a catalyst in the presence of HCl.", "Step 2: Bromination of the resulting product from step 1 using Br2 and FeBr3 as a catalyst." ] }

CAS RN

158264-62-1

Product Name

1-bromo-2-(chloromethyl)naphthalene

Molecular Formula

C11H8BrCl

Molecular Weight

255.5

Purity

95

Origin of Product

United States

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